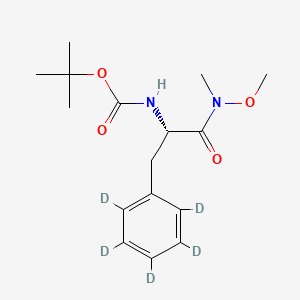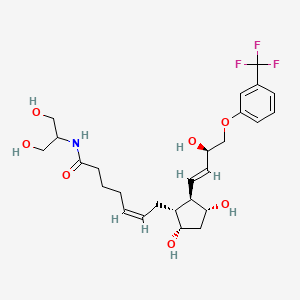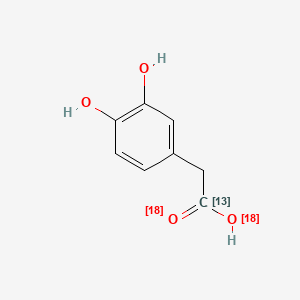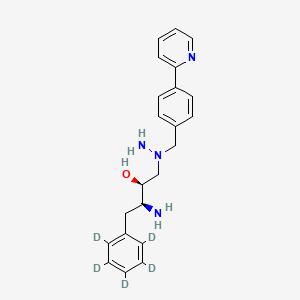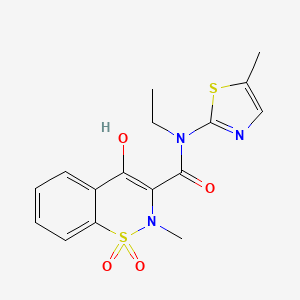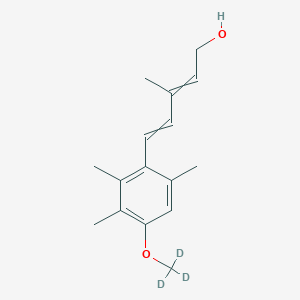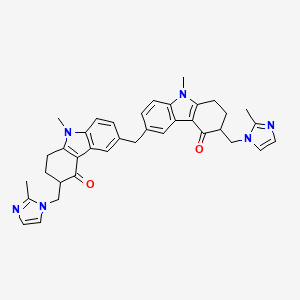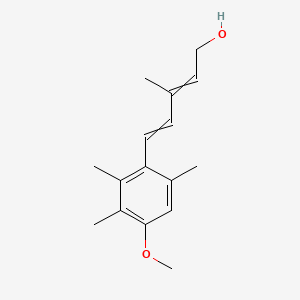
2,4-Dichlorophenoxyacetic Acid-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorophenoxyacetic Acid-13C6, also known as 2,4-D-13C6, is the 13C-labeled version of 2,4-D . It is a selective systemic herbicide used for controlling broad-leaved weeds . It acts as a plant hormone, causing uncontrolled growth in the meristematic tissues . This compound inhibits DNA and protein synthesis, thereby preventing normal plant growth and development .
Molecular Structure Analysis
The molecular formula of 2,4-Dichlorophenoxyacetic Acid-13C6 is C8H6Cl2O3 . Its molecular weight is 226.99 g/mol . The IUPAC name is 2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid .Chemical Reactions Analysis
2,4-Dichlorophenoxyacetic Acid-13C6, like its non-labeled counterpart, is subject to various degradation processes. Adsorption, biological degradation, electrochemical treatment, Fenton degradation, oxidation, ozonation, and photocatalytic degradation have been investigated for the removal of 2,4-D .科学的研究の応用
Herbicide Efficacy and Plant Hormone Mimicry
2,4-Dichlorophenoxyacetic Acid-13C6, labeled with carbon-13 isotopes, shares the same biological activity as its unlabeled counterpart, 2,4-D. It acts as a selective systemic herbicide and mimics plant hormones to cause uncontrolled growth in meristematic tissues, leading to the death of broad-leaved weeds. It inhibits DNA and protein synthesis, preventing normal plant growth and development .
Metabolic Profiling in Fruit Development
Research has utilized 2,4-D to study its effects on the metabolic profile and development of fruits like cucumbers. By treating fruits with 2,4-D, scientists can analyze the metabolic differences between treated and non-treated fruits to understand the compound’s impact on fruit development .
Advanced Oxidation Processes for Degradation
2,4-Dichlorophenoxyacetic Acid-13C6 is also used in studies focusing on its degradation through advanced oxidation processes (AOPs). These studies provide insights into the efficiency of various AOPs in degrading this compound and their potential environmental and human health impacts .
Adsorption Studies for Removal from Wastewater
The compound is used in adsorption studies to evaluate the potential of various materials like granular activated carbon (GAC), rice husk biochar (BRH), and multi-walled carbon nanotubes (MWCNTs) for removing 2,4-D from simulated wastewater. This research is crucial for developing effective water treatment solutions .
Optimization of Visible-Light-Driven Degradation
In efforts to optimize the degradation of 2,4-D under visible light, researchers have applied experimental designs like the Box–Behnken Design. These studies vary parameters such as catalyst dose, reaction time, and pH to maximize removal efficiency after exposure to visible light .
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(2,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSKIKFHRZPJSS-JTZKEMBVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1Cl)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675828 |
Source


|
| Record name | 2,4-Dichlorophenoxyacetic Acid-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150907-52-1 |
Source


|
| Record name | 2,4-Dichlorophenoxyacetic Acid-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

